

Spectroscopic Profile of N-Benzylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylacetamide*

Cat. No.: *B110321*

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This in-depth guide provides a comprehensive overview of the spectroscopic data for **N-Benzylacetamide**, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **N-Benzylacetamide** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.24 - 7.31	m	5H	Aromatic protons (C ₆ H ₅)
6.16	bs	1H	NH proton
4.10 - 4.39	m	2H	Methylene protons (CH ₂)
2.17	t	3H	Methyl protons (CH ₃)

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
172.9	Carbonyl carbon (C=O)
138.4	Quaternary aromatic carbon
128.5	Aromatic CH
127.6	Aromatic CH
127.3	Aromatic CH
43.4	Methylene carbon (CH ₂)
38.5	Methyl carbon (CH ₃)

Solvent: CDCl₃, Reference: TMS^[1]

Infrared (IR) Spectroscopy

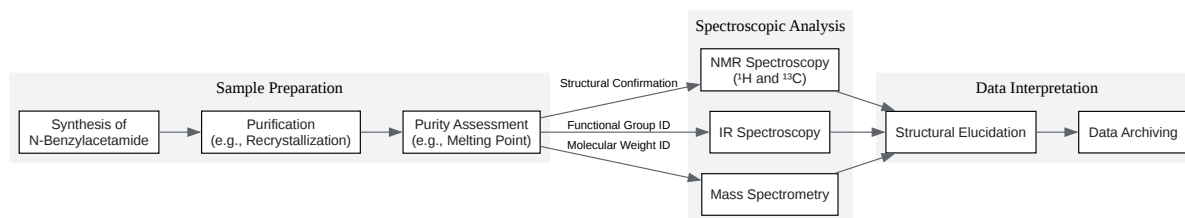
Wavenumber (cm ⁻¹)	Assignment
3400 - 3100	N-H stretching vibration[2]
3284	N-H Stretch[1]
2961	C-H stretch (aliphatic)[1]
1657	C=O stretching (Amide I)[1]
1600	C=C stretching (aromatic)[1]
1546	N-H bend (Amide II)[1]

Mass Spectrometry (MS)

m/z	Assignment
149	[M] ⁺ (Molecular ion)[3][4]
106	[M - CH ₃ CO] ⁺ [3]
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Workflows

The logical workflow for the complete spectroscopic characterization of **N-Benzylacetamide** is depicted below.



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Figure 1. Logical workflow for the spectroscopic analysis of **N-Benzylacetamide**.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **N-Benzylacetamide** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the sample.

- Acquire the ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

^{13}C NMR Acquisition:

- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.
- Process the data similarly to the ^1H spectrum and reference it to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of dry **N-Benzylacetamide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the IR spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for instance, one utilizing electron ionization (EI).

Sample Introduction:

- Introduce a small amount of the **N-Benzylacetamide** sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

- The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

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References

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